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Compound of Interest

Compound Name:
(4-Ethoxy-2,5-

dimethylphenyl)boronic acid

Cat. No.: B595599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(4-Ethoxy-2,5-dimethylphenyl)boronic acid, a synthetically valuable organoboron

compound, has emerged as a key building block in organic chemistry. This technical guide

provides a comprehensive overview of its properties, a generalized synthesis protocol, and its

potential applications, with a focus on data presentation and experimental methodologies as

requested by the research community.

Core Compound Properties
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a white to off-white solid. A summary of its key

identifiers and physicochemical properties is presented in Table 1.
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Property Value

CAS Number 1217500-56-5[1][2][3]

Molecular Formula C₁₀H₁₅BO₃[1]

Molecular Weight 194.04 g/mol [1]

Purity Typically ≥97% (commercially available)[1]

Physical Form Solid[1]

InChI Code
1S/C10H15BO3/c1-4-14-10-6-7(2)9(11(12)13)5-

8(10)3/h5-6,12-13H,4H2,1-3H3[1]

Storage Temperature Room temperature[1]

General Synthesis Pathway
While a specific primary publication detailing the initial discovery and synthesis of (4-Ethoxy-
2,5-dimethylphenyl)boronic acid could not be identified through extensive searches, a

general and robust methodology for its preparation can be proposed based on well-established

synthetic routes for analogous arylboronic acids. The most common approach involves the

reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic workflow is outlined below. This process begins with the bromination of 1-

ethoxy-2,5-dimethylbenzene, followed by metal-halogen exchange to form an organolithium or

Grignard reagent, which is then trapped with a borate ester.

Starting Material
Intermediate Synthesis Boronation and Hydrolysis

1-Ethoxy-2,5-dimethylbenzene 1-Bromo-4-ethoxy-2,5-dimethylbenzene

 Bromination
(e.g., NBS, CCl₄) Organolithium or

Grignard Reagent

 Metal-Halogen Exchange
(e.g., n-BuLi or Mg, THF)

Boronic Ester Intermediate

 Reaction with Trialkyl Borate
(e.g., B(OMe)₃ or B(OiPr)₃)

(4-Ethoxy-2,5-dimethylphenyl)boronic acid

 Acidic Hydrolysis
(e.g., aq. HCl)

Click to download full resolution via product page

Figure 1: Generalized synthetic workflow for (4-Ethoxy-2,5-dimethylphenyl)boronic acid.
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Experimental Protocol (Generalized)
The following is a generalized, hypothetical experimental protocol for the synthesis of (4-
Ethoxy-2,5-dimethylphenyl)boronic acid based on common laboratory practices for the

synthesis of similar arylboronic acids.

Materials:

1-Bromo-4-ethoxy-2,5-dimethylbenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

Triisopropyl borate (B(O-iPr)₃)

Hydrochloric acid (HCl), aqueous solution

Hexane

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Formation of the Organometallic Reagent:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), add 1-bromo-4-ethoxy-2,5-dimethylbenzene and anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (a solution in hexanes) dropwise via a syringe pump, maintaining

the temperature below -70 °C.

Stir the reaction mixture at -78 °C for 1-2 hours.
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Alternative for Grignard reagent formation: If using magnesium, add Mg turnings to the

flask with a crystal of iodine to initiate the reaction, then add the bromo-precursor in THF

and reflux until the magnesium is consumed.

Boronation:

To the cooled solution of the organometallic reagent, add triisopropyl borate dropwise,

ensuring the internal temperature remains below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Work-up:

Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous

solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

Transfer the mixture to a separatory funnel and extract with an organic solvent such as

diethyl ether or ethyl acetate.

Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate) or by column chromatography on silica gel to yield (4-Ethoxy-2,5-
dimethylphenyl)boronic acid as a solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its

identity and purity.
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Analytical Technique Expected Observations

¹H NMR

Signals corresponding to the ethoxy group

(triplet and quartet), two distinct methyl groups

on the aromatic ring (singlets), and two aromatic

protons (singlets or doublets depending on

coupling). The B(OH)₂ protons will appear as a

broad singlet.

¹³C NMR

Resonances for the two methyl carbons, the two

carbons of the ethoxy group, the six aromatic

carbons (with the carbon attached to boron

often showing a broader signal), and potentially

the carbons of the boronic acid group.

Mass Spectrometry (MS)
The molecular ion peak corresponding to the

calculated molecular weight of 194.04 g/mol .

Applications in Suzuki-Miyaura Cross-Coupling
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is primarily utilized as a reactant in Suzuki-

Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted

aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involving this boronic acid is

depicted below.

Reactants

Product(4-Ethoxy-2,5-dimethylphenyl)boronic acid

Coupled Product

 Pd Catalyst
(e.g., Pd(PPh₃)₄)

 Base (e.g., K₂CO₃)

Aryl or Vinyl Halide/Triflate
(R-X)
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Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion
(4-Ethoxy-2,5-dimethylphenyl)boronic acid is a readily available and valuable reagent for

organic synthesis. While its specific discovery history is not prominently documented in publicly

accessible literature, its synthesis can be reliably achieved through established methods for

arylboronic acid preparation. Its primary utility lies in its application in Suzuki-Miyaura cross-

coupling reactions, enabling the construction of complex molecular architectures relevant to

pharmaceutical and materials science research. Further investigation into the biological

activities of this compound and its derivatives may unveil novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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